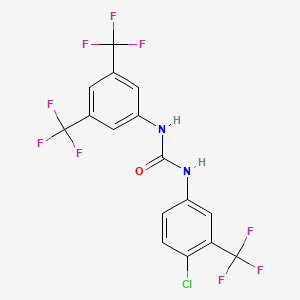
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea is a synthetic organic compound characterized by the presence of trifluoromethyl and chloro substituents on its phenyl rings
Preparation Methods
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea typically involves the reaction of appropriate aniline derivatives with isocyanates. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by bases like triethylamine. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions may yield amines or other reduced derivatives.
Substitution: The trifluoromethyl and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of advanced materials with specific properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl and chloro groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other urea derivatives with trifluoromethyl and chloro substituents. Compared to these compounds, 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Examples of similar compounds include:
- 1-(3,5-Dichlorophenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea
- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chlorophenyl)urea
Properties
Molecular Formula |
C16H8ClF9N2O |
|---|---|
Molecular Weight |
450.68 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-chloro-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C16H8ClF9N2O/c17-12-2-1-9(6-11(12)16(24,25)26)27-13(29)28-10-4-7(14(18,19)20)3-8(5-10)15(21,22)23/h1-6H,(H2,27,28,29) |
InChI Key |
NCITVQBWAYORCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















